![molecular formula C20H17N5O B2620855 N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 1421494-96-3](/img/structure/B2620855.png)
N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The combination of the imidazole ring with other heterocyclic moieties in condensed heterocyclic systems is one of the successful directions in the design of new molecules .Molecular Structure Analysis
The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, a similar compound, at 100 K has monoclinic (P21/n) symmetry . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension .Chemical Reactions Analysis
The crystal cohesion of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is achieved by C—H N hydrogen bonds . This fused ring system provides protection of the -C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties .Applications De Recherche Scientifique
Synthesis and Binding Affinity
A study by Thurkauf et al. (1995) focused on the synthesis of 2-phenyl-4-(aminomethyl)imidazoles as conformationally restricted analogs of dopamine D2 selective benzamide antipsychotics. The title compounds exhibited significant blockade of dopamine D2 receptor binding, showcasing the potential of N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide analogs in the development of antipsychotic agents (Thurkauf et al., 1995).
Enhancing Cellular Uptake
Research by Meier et al. (2012) on Pyrrole–imidazole (Py–Im) hairpin polyamides, closely related to the chemical structure , highlighted the importance of modifications to enhance cellular uptake and biological activity. The introduction of an aryl group significantly potentiated the biological effects of these compounds, suggesting a pathway for improving the therapeutic utility of similar compounds (Meier et al., 2012).
Functionalization Reactions
Yıldırım et al. (2005) explored the functionalization reactions of closely related chemical structures, providing insights into the synthetic versatility and potential modifications that could enhance the properties of this compound for specific applications (Yıldırım et al., 2005).
Antiviral Activity
The study by Hamdouchi et al. (1999) on the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, structurally related to the compound of interest, demonstrated antirhinovirus activity. This highlights the potential of this compound analogs in antiviral research (Hamdouchi et al., 1999).
DNA Binding and Gene Expression Modulation
Chavda et al. (2010) discussed the design, synthesis, and biophysical characteristics of pyrrole(H) based polyamides, similar in structure to the compound . These polyamides can target specific DNA sequences, disrupting protein-DNA interactions and modulating gene expression, which is crucial for therapeutic applications in diseases like cancer (Chavda et al., 2010).
Mécanisme D'action
Target of Action
Similar compounds in the 6,7-dihydro-5h-pyrrolo[1,2-a]imidazole class have been found to interact with various targets, such as wdr5, a chromatin-regulatory scaffold protein .
Mode of Action
Similar compounds have been found to inhibit their targets through binding to specific sites, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to downstream effects such as inhibition of cell proliferation .
Result of Action
Similar compounds have been found to have cellular activity against various cell lines .
Orientations Futures
The future directions for this compound could involve exploring its potential biological activities, given the broad range of activities exhibited by imidazole derivatives . Additionally, its potential use in ionic liquid designs could be explored, given the interest in imidazolium derivatives in this field .
Propriétés
IUPAC Name |
N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c26-20(14-5-8-16-17(10-14)23-12-22-16)24-15-6-3-13(4-7-15)18-11-21-19-2-1-9-25(18)19/h3-8,10-12H,1-2,9H2,(H,22,23)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJVOYSNGFEYJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)N=CN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

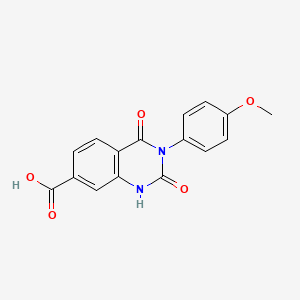
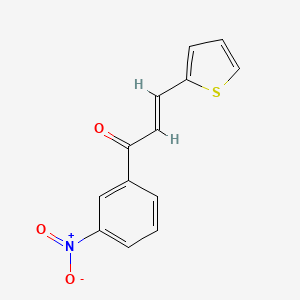


![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2620778.png)
![N-Methyl-3-(4-oxopyrazolo[1,5-a]pyrazin-5-yl)propanamide](/img/structure/B2620780.png)
![4-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-carboxamide](/img/structure/B2620781.png)

![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2620784.png)
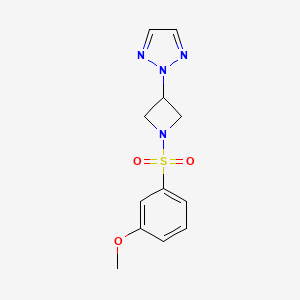
![Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate](/img/structure/B2620788.png)
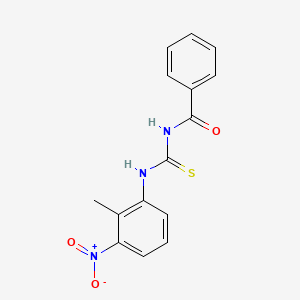
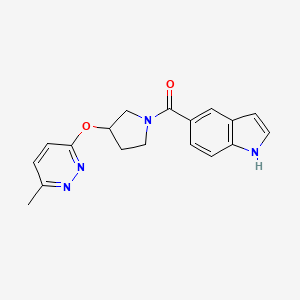
![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone](/img/structure/B2620795.png)